
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenyl-, methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenyl-, methyl ester is an organic compound with a complex structure. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features functional groups
Biological Activity
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-phenyl-, methyl ester, also known as a benzonaphthalene derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H16O3
- CAS Number : 92103-30-5
Structural Features
The structure includes:
- A naphthalene ring system.
- An acetyloxy group which may enhance its lipophilicity.
- A methyl ester functional group that can influence its solubility and bioavailability.
Anticancer Properties
Research indicates that derivatives of naphthalene carboxylic acids exhibit anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress pathways and the inhibition of cell proliferation.
- Oxidative Stress Modulation : Compounds similar to 2-naphthalenecarboxylic acid have been found to regulate reactive oxygen species (ROS) levels, contributing to apoptosis in cancer cells .
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase, inhibiting tumor growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that naphthalene-based compounds can exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, there is evidence suggesting that naphthalene derivatives may possess anti-inflammatory effects. These effects are likely due to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Case Study 1: Anticancer Activity in Breast Cancer Models
A study assessed the effects of a related naphthalene derivative on breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound. The study concluded that such compounds could serve as potential therapeutic agents against breast cancer .
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial efficacy of naphthalene derivatives against resistant bacterial strains. The findings demonstrated that these compounds significantly inhibited bacterial growth, suggesting their potential as alternatives to traditional antibiotics .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
2-Naphthalenecarboxylic acid derivatives have been explored for their potential therapeutic effects. The compound's structure allows for modifications that can enhance biological activity.
- Anti-inflammatory Properties : Research indicates that derivatives of naphthalene carboxylic acids exhibit significant anti-inflammatory activity. For instance, compounds similar to 2-naphthalenecarboxylic acid have shown promise in reducing inflammation in animal models .
- Anticancer Activity : Some studies suggest that naphthalene derivatives can inhibit cancer cell proliferation. For example, a study on related compounds demonstrated cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .
- Synthesis of Drug Intermediates : The compound serves as an intermediate in the synthesis of more complex pharmaceuticals, including anti-cancer and anti-inflammatory drugs, due to its reactive acetyloxy and carboxylic acid groups .
Organic Synthesis
In organic chemistry, 2-naphthalenecarboxylic acid derivatives are valuable building blocks for synthesizing various organic compounds.
- Synthetic Pathways : The compound can participate in various chemical reactions such as esterification and acylation, making it a versatile intermediate in synthetic organic chemistry .
- Functionalization : The presence of multiple functional groups allows for further derivatization, leading to the creation of novel compounds with tailored properties for specific applications .
Material Science Applications
The unique properties of 2-naphthalenecarboxylic acid derivatives also make them suitable for use in materials science.
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance .
- Dyes and Pigments : Naphthalene derivatives are often used in the production of dyes due to their vibrant colors and stability under various conditions. The acetyloxy group can enhance solubility and dyeing properties .
Case Study 1: Anti-inflammatory Research
A study conducted on the anti-inflammatory effects of naphthalene derivatives demonstrated that compounds similar to 2-naphthalenecarboxylic acid could significantly reduce inflammation markers in a rat model of arthritis. The results indicated a dose-dependent response with enhanced efficacy at higher concentrations .
Case Study 2: Anticancer Activity
In vitro studies on modified naphthalene carboxylic acids revealed that certain derivatives exhibited cytotoxic effects against breast cancer cell lines. These findings suggest that structural modifications could lead to more potent anticancer agents derived from the original compound .
Properties
Molecular Formula |
C20H16O4 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
methyl 4-acetyloxy-8-phenylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H16O4/c1-13(21)24-19-12-15(20(22)23-2)11-18-16(9-6-10-17(18)19)14-7-4-3-5-8-14/h3-12H,1-2H3 |
InChI Key |
USQYOOFVAVCNBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C=CC=C2C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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